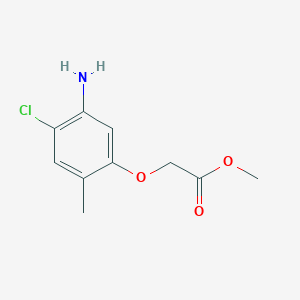
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate” is a chemical compound with the CAS Number: 1334146-96-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is methyl (5-amino-4-chloro-2-methylphenoxy)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3/c1-6-3-7 (11)8 (12)4-9 (6)15-5-10 (13)14-2/h3-4H,5,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Treatment of Wastewater from Pesticide Industry
- The study by Goodwin et al. (2018) focuses on the treatment of high-strength wastewater containing toxic pollutants, including various phenoxyacetic acids, from the pesticide production industry. Biological processes and granular activated carbon are highlighted as effective treatments to remove these compounds, potentially creating high-quality effluent. This research is crucial for mitigating environmental pollution and protecting water sources (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides to Soil and Minerals
- Werner et al. (2012) reviewed the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides, identifying soil organic matter and iron oxides as significant sorbents. This study contributes to understanding how these compounds interact with the environment, which is essential for assessing their mobility and persistence in soil (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
- Naveed et al. (2018) provided a comprehensive review of Chlorogenic Acid (CGA), highlighting its various therapeutic roles and potential for treating disorders such as cardiovascular disease and diabetes. Although not directly related to Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate, this review underscores the importance of understanding the biological and pharmacological effects of chemical compounds found in the environment (Naveed et al., 2018).
Genotoxicity of 4-Chloro-2-Methylphenoxyacetic Acid
- Elliott (2005) reviewed the genotoxicity of 4-Chloro-2-methylphenoxyacetic acid (MCPA), another phenoxy herbicide, in various in vitro and in vivo assays. The findings indicate that MCPA is not genotoxic in vivo, which is relevant for understanding the safety and environmental impact of related compounds (Elliott, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific target would depend on the biological context and the presence of suitable reactive groups.
Mode of Action
The mode of action of Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate is likely to involve nucleophilic substitution or oxidation reactions . In these reactions, the compound could interact with its targets, leading to changes in their structure or function. The exact mode of action would depend on the specific target and the biological context.
Biochemical Pathways
Given its potential for nucleophilic substitution or oxidation reactions , it could potentially affect a wide range of biochemical pathways.
Result of Action
A chloro-substituted analog of this compound exhibited pronounced antitumor activity , suggesting that this compound could potentially have similar effects.
Eigenschaften
IUPAC Name |
methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)8(12)4-9(6)15-5-10(13)14-2/h3-4H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXYPRNCCAWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



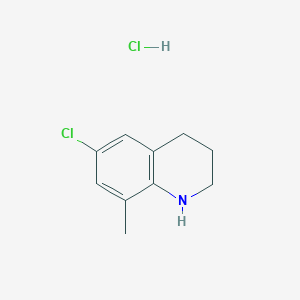

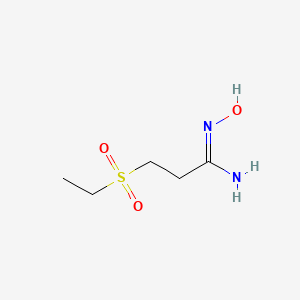

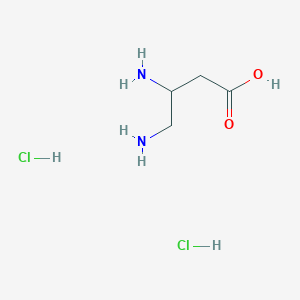
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
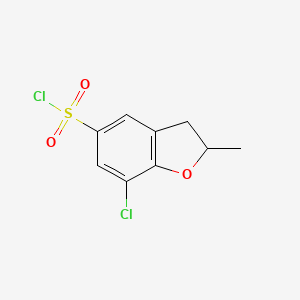
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
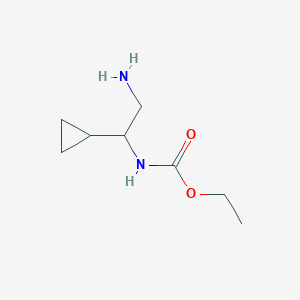

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
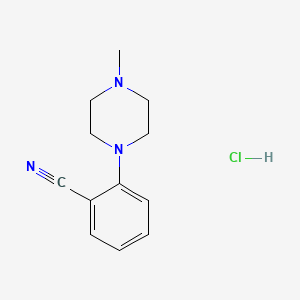
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
